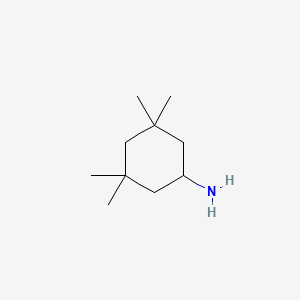

3,3,5,5-Tetramethylcyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,5,5-tetramethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)5-8(11)6-10(3,4)7-9/h8H,5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIXANYOOSRZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32939-18-7 | |

| Record name | (3,3,5,5-Tetramethylcyclohexyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,5,5-Tetramethylcyclohexanamine from Isophorone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,3,5,5-tetramethylcyclohexanamine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, isophorone. This document details the core chemical transformations, provides experimental protocols for the key steps, and presents quantitative data in a structured format.

Synthetic Strategy Overview

The synthesis of 3,3,5,5-tetramethylcyclohexanamine from isophorone is a two-step process. The first step involves the conjugate addition of a methyl group to isophorone to yield 3,3,5,5-tetramethylcyclohexanone. The subsequent step is the reductive amination of the resulting ketone to the desired primary amine.

dot

Caption: Overall synthetic pathway from isophorone to 3,3,5,5-tetramethylcyclohexanamine.

Step 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone

The initial and crucial step is the 1,4-conjugate addition of a methyl group to the α,β-unsaturated ketone system of isophorone. This is typically achieved using a methylmagnesium halide (Grignard reagent) in the presence of a copper(I) salt catalyst. The use of methylmagnesium chloride with copper(I) iodide and lithium chloride has been shown to be an effective method.

Experimental Protocol

The following protocol is adapted from a patented procedure, demonstrating a high-yield synthesis of 3,3,5,5-tetramethylcyclohexanone.

Materials:

-

Isophorone

-

Methylmagnesium chloride (in Tetrahydrofuran)

-

Copper(I) iodide (CuI)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), diluted

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a suitably sized reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon), a mixture of isophorone, copper(I) iodide, and lithium chloride is dissolved in anhydrous tetrahydrofuran.

-

The mixture is stirred until all the inorganic salts are dissolved.

-

The solution is then cooled to a temperature between 5 and 15 °C.

-

A solution of methylmagnesium chloride in tetrahydrofuran is added dropwise to the stirred mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the specified range.

-

After the complete addition of the Grignard reagent, the reaction mixture is stirred for an additional 60 minutes at the same temperature.

-

Upon completion, the reaction is quenched by the slow addition of diluted hydrochloric acid to decompose the excess Grignard reagent and basic magnesium compounds.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude 3,3,5,5-tetramethylcyclohexanone. The crude product can be further purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Isophorone | 1.0 eq | [1] |

| Methylmagnesium chloride | 1.0 - 1.5 eq | [1] |

| Copper(I) iodide | 0.05 - 0.1 eq | [1] |

| Lithium chloride | 0.05 - 0.1 eq | [1] |

| Solvent | Tetrahydrofuran | [1] |

| Temperature | 5 - 15 °C | [1] |

| Reaction Time | ~2 hours | [1] |

| Yield (crude) | 88 - 96% | [1] |

| Purity (crude) | >93% (by GC) | [1] |

Step 2: Synthesis of 3,3,5,5-Tetramethylcyclohexanamine

The conversion of 3,3,5,5-tetramethylcyclohexanone to the corresponding primary amine is achieved through reductive amination. The Leuckart reaction is a classical and effective method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent at elevated temperatures.[2][3] Alternative methods include catalytic hydrogenation in the presence of ammonia and a suitable catalyst, such as Raney Nickel.

General Experimental Protocol (Leuckart Reaction)

Materials:

-

3,3,5,5-Tetramethylcyclohexanone

-

Ammonium formate (or Formamide and Formic acid)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), solution

-

Diethyl ether (or other suitable extraction solvent)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

A mixture of 3,3,5,5-tetramethylcyclohexanone and an excess of ammonium formate is placed in a reaction flask equipped with a reflux condenser.

-

The mixture is heated to a high temperature, typically in the range of 160-190 °C, and maintained at this temperature for several hours (e.g., 6-24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.

-

After cooling to room temperature, the reaction mixture will likely contain the N-formyl derivative of the target amine.

-

To hydrolyze the formamide, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

-

After cooling, the acidic solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and neutral byproducts.

-

The aqueous layer is then made strongly alkaline by the addition of a concentrated sodium hydroxide solution, which liberates the free amine.

-

The amine is then extracted into an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the resulting 3,3,5,5-tetramethylcyclohexanamine can be purified by distillation.

Alternative Method: Catalytic Reductive Amination

Catalytic reductive amination offers a milder alternative to the high temperatures of the Leuckart reaction. This typically involves the reaction of the ketone with ammonia and hydrogen gas in the presence of a hydrogenation catalyst.

dot

Caption: Workflow for catalytic reductive amination of 3,3,5,5-tetramethylcyclohexanone.

General Conditions:

-

Catalyst: Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C) are commonly used catalysts for reductive aminations.

-

Solvent: Typically, an alcohol such as methanol or ethanol is used.

-

Temperature: Reaction temperatures can range from room temperature to 100 °C, depending on the catalyst and substrate.

-

Pressure: Hydrogen pressure can vary from atmospheric pressure to several atmospheres.

Characterization of 3,3,5,5-Tetramethylcyclohexanamine

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl groups (singlets), methylene protons on the cyclohexane ring (multiplets), the methine proton at the amine-bearing carbon, and the amine protons (a broad singlet, which can be exchanged with D₂O). |

| ¹³C NMR | Resonances for the quaternary carbons, methylene carbons, the methine carbon attached to the nitrogen, and the methyl carbons. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching and bending vibrations, and N-H bending vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 3,3,5,5-tetramethylcyclohexanamine, along with characteristic fragmentation patterns. |

Conclusion

The synthesis of 3,3,5,5-tetramethylcyclohexanamine from isophorone is a robust two-step process that is accessible for laboratory and potential scale-up production. The initial conjugate addition of a methyl group to isophorone is a well-documented and high-yielding reaction. The subsequent reductive amination of the resulting ketone can be achieved through various methods, with the Leuckart reaction providing a classic, albeit high-temperature, approach and catalytic reductive amination offering a milder alternative. Careful execution of the experimental protocols and appropriate purification and characterization will yield the desired product for further application in research and development.

References

Technical Guide: Physicochemical Properties of 3,3,5,5-Tetramethylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a saturated cyclic amine. Its structural features, including a substituted cyclohexane ring, suggest potential applications in pharmaceutical and materials science as a building block or intermediate. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as solubility, formulation, and predicting its behavior in biological systems.

This technical guide provides a summary of the available and predicted physicochemical properties of 3,3,5,5-Tetramethylcyclohexanamine and its hydrochloride salt. Due to a scarcity of experimentally determined data for the free base, this document presents predicted values to guide researchers. Furthermore, general experimental protocols for determining key physicochemical parameters are detailed.

Physicochemical Data

| Property | 3,3,5,5-Tetramethylcyclohexanamine (Free Base) - Predicted | 3,3,5,5-Tetramethylcyclohexanamine Hydrochloride |

| Molecular Formula | C₁₀H₂₁N | C₁₀H₂₂ClN |

| Molecular Weight | 155.28 g/mol | 191.74 g/mol [1] |

| Boiling Point | 195.3 °C (at 760 mmHg) | Not Available |

| Melting Point | Not Available | Not Available |

| Density | 0.84 g/cm³ | Not Available |

| Water Solubility | 1.8 g/L | Expected to be higher than the free base |

| LogP (Octanol-Water Partition Coefficient) | 2.9 | Not Available |

| pKa | 10.8 | Not Available |

| SMILES | CC1(C)CC(N)CC(C)(C)C1 | CC1(C)CC(N)CC(C)(C)C1.Cl[1] |

| InChI Key | BGSRAMZWISEEOP-UHFFFAOYSA-N | BGSRAMZWISEEOP-UHFFFAOYSA-N |

Disclaimer: The physicochemical properties for the free base are predicted using computational models and should be used as estimations. Experimental verification is recommended.

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of amines. These methods can be adapted for 3,3,5,5-Tetramethylcyclohexanamine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

A small amount of the amine is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the amine.

-

The test tube is attached to a thermometer.

-

The assembly is heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid becomes a liquid. For amine hydrochlorides, this is a key property.

Methodology:

-

A small, dry sample of the amine hydrochloride is packed into a capillary tube.[3][4]

-

The capillary tube is placed in a melting point apparatus.[5]

-

The sample is heated at a controlled rate.

-

The temperature range from which the first droplet of liquid is observed to the temperature at which the entire sample has melted is recorded as the melting point range.[6]

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

-

Add a small, pre-weighed amount of the amine to a known volume of distilled water in a test tube.

-

Vigorously stir or shake the mixture for a set period to ensure equilibrium is reached.[7]

-

If the substance dissolves completely, add more until a saturated solution with excess solid is formed.

-

The concentration of the dissolved amine can be determined by techniques such as titration or UV-Vis spectroscopy after separating the undissolved solid.

Visualizations

General Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical compound like 3,3,5,5-Tetramethylcyclohexanamine.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. 3,3,5,5-Tetramethylcyclohexanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chemhaven.org [chemhaven.org]

3,3,5,5-Tetramethylcyclohexanamine CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3,5,5-Tetramethylcyclohexanamine, including its Chemical Abstracts Service (CAS) numbers, key identification parameters, a detailed experimental protocol for its synthesis, and expected analytical data.

Chemical Identification

3,3,5,5-Tetramethylcyclohexanamine is a cyclic amine with four methyl groups on the cyclohexane ring. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and physical properties.

| Identifier | 3,3,5,5-Tetramethylcyclohexanamine | 3,3,5,5-Tetramethylcyclohexanamine Hydrochloride |

| CAS Number | 55794-83-7[1] | 219835-67-3[2] |

| Molecular Formula | C₁₀H₂₁N | C₁₀H₂₂ClN |

| Molecular Weight | 155.28 g/mol | 191.74 g/mol |

| Chemical Structure | A cyclohexane ring substituted with an amino group at position 1, and two methyl groups each at positions 3 and 5. | The hydrochloride salt of the corresponding amine. |

Synthesis Protocol: Reductive Amination of 3,3,5,5-Tetramethylcyclohexanone

A common and effective method for the synthesis of 3,3,5,5-Tetramethylcyclohexanamine is the reductive amination of its corresponding ketone, 3,3,5,5-Tetramethylcyclohexanone. This two-step, one-pot reaction involves the formation of an imine followed by its reduction to the amine.[3]

Reaction Scheme:

Figure 1: Reductive amination of 3,3,5,5-Tetramethylcyclohexanone.

Materials:

-

3,3,5,5-Tetramethylcyclohexanone

-

Ammonia (aqueous or as ammonium acetate)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or H₂/Catalyst)[3]

-

Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hydrochloric Acid (for hydrochloride salt formation, if desired)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3,5,5-Tetramethylcyclohexanone in an anhydrous alcohol (e.g., methanol).

-

Add a source of ammonia, such as a concentrated aqueous solution of ammonia or ammonium acetate, in excess.

-

Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature until the reduction of the imine is complete (monitor by TLC or GC).

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 3,3,5,5-Tetramethylcyclohexanamine.

-

The crude product can be further purified by distillation or column chromatography.

-

(Optional) Hydrochloride Salt Formation: To prepare the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Identification and Characterization

The identification of 3,3,5,5-Tetramethylcyclohexanamine can be performed using a combination of qualitative chemical tests for primary amines and modern spectroscopic techniques.

Qualitative Chemical Tests for Primary Amines

| Test | Reagents | Positive Observation for Primary Amine |

| Hinsberg Test | Benzenesulfonyl chloride, aqueous NaOH, then HCl | A clear solution is formed initially, which then yields a precipitate upon acidification. |

| Carbylamine Test | Chloroform, alcoholic KOH | Formation of an isocyanide with a characteristic foul odor. |

| Hoffmann's Mustard Oil Test | Carbon disulfide, mercuric chloride | Formation of an isothiocyanate with a pungent smell like mustard oil. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,3,5,5-Tetramethylcyclohexanamine.

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 3.0 | m | 1H | CH-NH₂ |

| ~1.5 | s (broad) | 2H | NH₂ |

| ~1.2 - 1.4 | m | 4H | Axial and Equatorial CH₂ |

| ~0.9 - 1.1 | m | 2H | Axial and Equatorial CH₂ |

| ~0.9 | s | 12H | 4 x CH₃ |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~50-55 | C-NH₂ |

| ~45-50 | CH₂ |

| ~30-35 | C(CH₃)₂ |

| ~25-30 | CH₃ |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, sharp (doublet) | N-H stretch (symmetric and asymmetric) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| 1590-1650 | Medium | N-H bend (scissoring) |

| 1000-1250 | Medium | C-N stretch |

3.2.4. Mass Spectrometry (MS)

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 98 | [M - C₄H₉]⁺ (Loss of a t-butyl group) |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the identification of 3,3,5,5-Tetramethylcyclohexanamine and the general signaling pathway for primary amine identification tests.

Figure 2: Workflow for the identification of 3,3,5,5-Tetramethylcyclohexanamine.

References

Spectroscopic Analysis of 3,3,5,5-Tetramethylcyclohexanamine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data of 3,3,5,5-Tetramethylcyclohexanone

The following tables summarize the available experimental spectroscopic data for 3,3,5,5-tetramethylcyclohexanone, which serves as a foundational reference for understanding the spectroscopic properties of its amine derivative.

NMR Spectroscopy Data of 3,3,5,5-Tetramethylcyclohexanone

Table 1: ¹H NMR Data of 3,3,5,5-Tetramethylcyclohexanone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.21 | s | 4H | -CH₂-C=O |

| 1.05 | s | 12H | -C(CH₃)₂ |

Solvent: CCl₄

Table 2: ¹³C NMR Data of 3,3,5,5-Tetramethylcyclohexanone [1]

| Chemical Shift (ppm) | Assignment |

| 213.0 | C=O |

| 54.0 | -CH₂-C=O |

| 48.9 | -C(CH₃)₂- |

| 31.8 | -C(CH₃)₂ |

| 29.1 | -C(CH₃)₂ |

Note: Specific assignments for the methyl and quaternary carbons can vary based on the specific experimental conditions and solvent.

IR Spectroscopy Data of 3,3,5,5-Tetramethylcyclohexanone

Table 3: IR Absorption Bands of 3,3,5,5-Tetramethylcyclohexanone [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1705 | Strong | C=O stretch (ketone) |

| 1465 | Medium | CH₂ bend (scissoring) |

| 1365 | Medium | CH₃ bend (umbrella) |

Mass Spectrometry Data of 3,3,5,5-Tetramethylcyclohexanone

Table 4: Key Mass Fragments of 3,3,5,5-Tetramethylcyclohexanone (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 25 | [M]⁺ |

| 98 | 100 | [M - C₄H₈]⁺ |

| 83 | 85 | [M - C₅H₁₁]⁺ |

| 69 | 50 | [C₅H₉]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

Predicted Spectroscopic Data of 3,3,5,5-Tetramethylcyclohexanamine

The following sections provide a theoretical prediction of the spectroscopic data for 3,3,5,5-tetramethylcyclohexanamine, based on the known data of the corresponding ketone and established principles of spectroscopic interpretation.

Predicted ¹H and ¹³C NMR Data

The conversion of the ketone to a primary amine will introduce significant changes in the NMR spectra. The most notable changes will be the disappearance of the carbonyl carbon signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the C-NH₂ group and the N-H protons in the ¹H NMR spectrum.

Table 5: Predicted ¹H NMR Data of 3,3,5,5-Tetramethylcyclohexanamine

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.5 - 3.0 | Multiplet | 1H | -CH-NH₂ | The methine proton attached to the nitrogen will be deshielded and will likely appear as a multiplet. |

| ~1.2 - 1.8 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and the peak is often broad due to quadrupole broadening and exchange. |

| ~1.1 - 1.6 | Multiplets | 4H | Ring -CH₂- | The methylene protons adjacent to the amine-bearing carbon will be shifted. |

| ~0.9 - 1.1 | Singlets | 12H | Gem-dimethyl groups | The methyl groups are expected to remain as singlets, with a slight shift in their chemical environment. |

Table 6: Predicted ¹³C NMR Data of 3,3,5,5-Tetramethylcyclohexanamine

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~50 - 60 | -CH-NH₂ | The carbon attached to the nitrogen will be significantly shielded compared to the carbonyl carbon. |

| ~40 - 50 | Ring -CH₂- | The chemical shifts of the ring carbons will be adjusted due to the change in the functional group. |

| ~30 - 35 | -C(CH₃)₂ | The quaternary carbons are expected to be in a similar region as in the ketone. |

| ~25 - 30 | -CH₃ | The methyl carbons will also experience a slight shift. |

Predicted IR Data

The IR spectrum of the amine will be characterized by the appearance of N-H stretching and bending vibrations and the absence of the strong C=O stretch of the ketone.

Table 7: Predicted IR Absorption Bands of 3,3,5,5-Tetramethylcyclohexanamine

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3400 | Medium | N-H stretch (symmetric and asymmetric) | Primary amines typically show two bands in this region. |

| ~2850 - 2960 | Strong | C-H stretch (alkane) | These stretches will remain prominent. |

| ~1590 - 1650 | Medium | N-H bend (scissoring) | This bending vibration is characteristic of primary amines. |

| ~1450 - 1470 | Medium | CH₂ bend (scissoring) | This will be similar to the ketone. |

| ~1360 - 1370 | Medium | CH₃ bend (umbrella) | This will also be similar to the ketone. |

| ~780 - 850 | Broad | N-H wag | A broad absorption in this region is often observed for primary amines. |

Predicted Mass Spectrometry Data

The mass spectrum of the amine will show a molecular ion peak at m/z 155. The fragmentation pattern will be dominated by the loss of alkyl groups and cleavage adjacent to the nitrogen atom (alpha-cleavage).

Table 8: Predicted Key Mass Fragments of 3,3,5,5-Tetramethylcyclohexanamine (Electron Ionization)

| Predicted m/z | Proposed Fragment Ion | Rationale |

| 155 | [M]⁺ | Molecular ion peak. |

| 140 | [M - CH₃]⁺ | Loss of a methyl group. |

| 98 | [M - C₄H₉]⁺ (alpha-cleavage) | Alpha-cleavage is a characteristic fragmentation pathway for amines, leading to a stable iminium ion. |

| 58 | [CH₂=NH₂]⁺ | A common fragment for primary amines resulting from cleavage of the ring. |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for small organic molecules like 3,3,5,5-tetramethylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[4] For quantitative analysis, an internal standard may be added.[4]

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.[5]

-

Solution : Prepare a concentrated solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) and place a drop between salt plates.[5]

-

ATR (Attenuated Total Reflectance) : Place a small amount of the liquid or solid sample directly onto the ATR crystal.[6]

-

-

Instrumentation : Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment or the pure solvent to subtract from the sample spectrum.[6]

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

-

The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Direct Infusion/Probe : For pure, volatile samples, introduce a small amount directly into the ion source via a heated probe.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For complex mixtures or to ensure sample purity, separate the components using a gas chromatograph before they enter the mass spectrometer.

-

-

Ionization Method :

-

Mass Analysis :

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

The data system will generate a list of peaks with their corresponding m/z values and relative abundances.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 3,3,5,5-tetramethylcyclohexanamine is not currently widespread, this guide provides a robust framework for its characterization. By leveraging the comprehensive data of its ketone precursor and applying fundamental spectroscopic principles, researchers can confidently predict and interpret the NMR, IR, and MS spectra of the target amine. The detailed experimental protocols further equip scientists with the necessary methodology to acquire high-quality data for this and other novel compounds. This document is intended to facilitate further research and development involving 3,3,5,5-tetramethylcyclohexanamine and its derivatives.

References

- 1. 3,3,5,5-Tetramethylcyclohexanone | C10H18O | CID 84399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 3,3,5,5-tetramethyl- [webbook.nist.gov]

- 3. Cyclohexanone, 3,3,5,5-tetramethyl- [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Solubility of 3,3,5,5-Tetramethylcyclohexanamine in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3,5,5-Tetramethylcyclohexanamine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols for its determination, providing researchers with the methodology to generate this critical data in-house.

Introduction

3,3,5,5-Tetramethylcyclohexanamine is an aliphatic amine whose physicochemical properties, particularly its solubility, are crucial for its application in chemical synthesis, purification, and formulation. As a substituted cycloalkane, its bulky, nonpolar tetramethylcyclohexyl group combined with a polar amine functional group results in a distinct solubility profile. Understanding this profile is essential for process development, reaction optimization, and ensuring homogeneity in reaction mixtures. In drug discovery, poor solubility can lead to unreliable results in vitro and poor bioavailability in vivo[1][2].

General principles suggest that amines with more than four carbon atoms tend to have low water solubility but are typically soluble in organic solvents like diethyl ether or dichloromethane[3]. Given that 3,3,5,5-Tetramethylcyclohexanamine contains ten carbon atoms, it is expected to be readily soluble in a range of common organic solvents.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for 3,3,5,5-Tetramethylcyclohexanamine in various organic solvents is not extensively documented in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of 3,3,5,5-Tetramethylcyclohexanamine at 25°C

| Organic Solvent | Polarity Index | Solubility ( g/100 mL) |

| Hexane | 0.1 | [Data not available] |

| Toluene | 2.4 | [Data not available] |

| Diethyl Ether | 2.8 | [Data not available] |

| Dichloromethane (DCM) | 3.1 | [Data not available] |

| Ethyl Acetate | 4.4 | [Data not available] |

| Acetone | 5.1 | [Data not available] |

| 2-Propanol (IPA) | 5.2 | [Data not available] |

| Ethanol | 5.2 | [Data not available] |

| Acetonitrile | 5.8 | [Data not available] |

| Methanol | 6.6 | [Data not available] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Data not available] |

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound and is highly recommended for generating the data for Table 1.[4]

Objective: To determine the equilibrium solubility of 3,3,5,5-Tetramethylcyclohexanamine in a selected organic solvent at a constant temperature.

3.1. Materials and Equipment

-

3,3,5,5-Tetramethylcyclohexanamine (high purity, >99%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Temperature-controlled orbital shaker or thermomixer[1]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), or HPLC if a suitable chromophore is present or derivatization is performed).

3.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 3,3,5,5-Tetramethylcyclohexanamine to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure a saturated solution is formed.[4]

-

Solvent Addition: Add a precise, known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to 25°C. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 18 to 24 hours is common practice.[2][5]

-

Phase Separation: After the equilibration period, let the vials stand in the temperature-controlled environment for at least 2-4 hours to allow the undissolved solid to settle.[6] For a more robust separation, centrifuge the vials at high speed.[2]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic, undissolved particles.[4][6] This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.[4]

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID). Determine the concentration of the amine by comparing the instrument response to a calibration curve prepared from standards of known concentration.[6]

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).[4]

-

Reproducibility: Perform the entire experiment in triplicate to ensure the results are accurate and reproducible.[6]

Mandatory Visualization

The diagram below outlines the logical workflow for the shake-flask solubility determination protocol described above.

References

Synthesis of 3,3,5,5-Tetramethylcyclohexanone: A Technical Guide for Precursor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylcyclohexanone is a key synthetic intermediate, primarily recognized for its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its sterically hindered cyclohexanone framework makes it a valuable building block for complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of 3,3,5,5-tetramethylcyclohexanone, focusing on its most prevalent synthetic route, experimental protocols, and its application as a precursor, particularly in the synthesis of the NMDA receptor antagonist, Neramexane.

Core Synthesis: Conjugate Addition to Isophorone

The most common and industrially viable method for the synthesis of 3,3,5,5-tetramethylcyclohexanone is the 1,4-conjugate addition of a methyl-Grignard reagent to isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This reaction, a Michael addition, is typically catalyzed by copper salts to favor the 1,4-adduct over the 1,2-addition product.

Reaction Mechanism and Key Reagents

The reaction proceeds via the formation of an organocuprate intermediate from the Grignard reagent and a copper(I) salt. This intermediate then selectively attacks the β-carbon of the α,β-unsaturated ketone in isophorone. The choice of the methyl-Grignard reagent and the copper catalyst can influence the reaction's yield and selectivity. While methylmagnesium iodide and bromide have been used, methylmagnesium chloride is often preferred as it can suppress the formation of by-products.[1]

Key Reagents:

-

Isophorone: The starting α,β-unsaturated ketone.

-

Methyl-Grignard Reagent: (e.g., methylmagnesium chloride, methylmagnesium bromide, methylmagnesium iodide) The source of the incoming methyl group.

-

Copper(I) Catalyst: (e.g., copper(I) iodide, copper(I) chloride) Promotes the 1,4-conjugate addition.

-

Solvent: Typically an ether such as tetrahydrofuran (THF).[1]

-

Additives: Lithium chloride is sometimes used to improve the reaction.[1]

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes the quantitative data from various reported syntheses of 3,3,5,5-tetramethylcyclohexanone, highlighting the impact of different reagents on the reaction yield.

| Grignard Reagent | Catalyst | Additive | Solvent | Yield (by weight) | By-products | Reference |

| Methylmagnesium iodide | Copper(I) chloride | None | - | 78% | Not specified | [1] |

| Methylmagnesium bromide | Copper(I) chloride | None | - | 82.5% | 1,3,5,5-Tetramethylcyclohexadiene (6.9%) | [1] |

| Methylmagnesium chloride | Copper(I) iodide | LiCl | THF | ~91% (crude) | Low levels of unreacted isophorone and other minor impurities | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3,3,5,5-tetramethylcyclohexanone based on the copper-catalyzed conjugate addition of methylmagnesium chloride to isophorone.[1]

Materials and Equipment

-

Reactants: Isophorone, methylmagnesium chloride solution in THF, copper(I) iodide (CuI), lithium chloride (LiCl).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Reagents for Workup: Saturated aqueous ammonium chloride solution, petroleum ether, aqueous ammonia solution.

-

Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

Procedure

-

Reaction Setup: In a dry, inert atmosphere, charge the reaction flask with isophorone, copper(I) iodide, and lithium chloride in anhydrous THF.

-

Grignard Addition: Cool the mixture in an ice bath. Slowly add the methylmagnesium chloride solution in THF via the dropping funnel, maintaining the internal temperature below a specified limit (e.g., 10 °C).

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Workup and Isolation:

-

Extract the aqueous mixture with an organic solvent such as petroleum ether.

-

Combine the organic layers and wash with an aqueous ammonia solution to remove copper salts.

-

Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,3,5,5-tetramethylcyclohexanone.

-

-

Purification (Optional): The crude product can be purified by vacuum distillation if a higher purity is required.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3,3,5,5-tetramethylcyclohexanone.

References

Structural Characterization of 3,3,5,5-Tetramethylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3,3,5,5-tetramethylcyclohexanamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust synthetic protocol via reductive amination of the corresponding ketone and presents predicted spectroscopic data based on established principles and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this sterically hindered primary amine.

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a primary amine featuring a cyclohexane ring with two sets of gem-dimethyl groups. The steric hindrance imposed by the tetramethyl substitution pattern is expected to influence its chemical reactivity and physical properties. As a building block in organic synthesis, it holds potential for the development of novel pharmaceutical agents and materials. Accurate structural characterization is paramount for its application in these fields. This guide details the predicted spectroscopic fingerprint of 3,3,5,5-tetramethylcyclohexanamine and provides a detailed experimental protocol for its synthesis and subsequent characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the structural characterization of 3,3,5,5-tetramethylcyclohexanamine. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles for primary amines.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7-2.9 | m | 1H | CH-NH₂ |

| ~1.4-1.6 | br s | 2H | NH₂ |

| ~1.2-1.4 | m | 4H | -CH₂- (ring) |

| ~1.0-1.2 | s | 6H | -C(CH₃)₂ |

| ~0.9-1.0 | s | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~50-55 | C-NH₂ |

| ~45-50 | -CH₂- (ring) |

| ~35-40 | -C(CH₃)₂ |

| ~30-35 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Doublet | N-H stretch (primary amine) |

| ~2850-2960 | Strong | C-H stretch (alkane) |

| ~1590-1650 | Medium | N-H bend (scissoring) |

| ~1450-1470 | Medium | C-H bend (methylene) |

| ~1365, ~1385 | Medium, Doublet | C-H bend (gem-dimethyl) |

| ~1000-1200 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Identity |

| 155 | [M]⁺ (Molecular Ion) |

| 140 | [M-CH₃]⁺ |

| 98 | [M-C₄H₉]⁺ (loss of a tert-butyl group) |

| 57 | [C₄H₉]⁺ |

Synthesis and Experimental Protocols

The most viable route for the synthesis of 3,3,5,5-tetramethylcyclohexanamine is the reductive amination of 3,3,5,5-tetramethylcyclohexanone.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of 3,3,5,5-tetramethylcyclohexanone using sodium cyanoborohydride.

Materials and Reagents:

-

3,3,5,5-Tetramethylcyclohexanone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of 3,3,5,5-tetramethylcyclohexanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) in small portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 3,3,5,5-tetramethylcyclohexanamine.

NMR Spectroscopy

Sample Preparation: Dissolve ~10-20 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃).

Acquisition: Obtain ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

Infrared (IR) Spectroscopy

Sample Preparation: Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent (e.g., methanol or dichloromethane).

Acquisition: Analyze the sample using a GC-MS system with electron ionization (EI) at 70 eV.

Conclusion

Methodological & Application

The Untapped Potential of 3,3,5,5-Tetramethylcyclohexanamine: A Prospective Building Block in Medicinal Chemistry

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct applications of 3,3,5,5-tetramethylcyclohexanamine in medicinal chemistry are not yet documented in peer-reviewed literature, its unique structural features as a sterically hindered primary amine present a compelling case for its exploration as a novel building block. Sterically hindered amines are known to enhance the metabolic stability and solubility of drug candidates.[1] The rigid, gem-dimethylated cyclohexane scaffold can serve as a valuable anchor for constructing diverse chemical libraries with potential therapeutic applications. This document outlines prospective applications, hypothetical screening data, and detailed protocols to guide the investigation of 3,3,5,5-tetramethylcyclohexanamine derivatives in drug discovery.

Prospective Therapeutic Applications

The introduction of the 3,3,5,5-tetramethylcyclohexyl moiety can be explored in various therapeutic areas where properties like metabolic stability and specific conformational presentation of pharmacophoric groups are desirable.

-

Anticancer Agents: The rigid cyclohexane core can be used to orient functional groups in a precise manner to interact with biological targets.[2] Many cytotoxic compounds feature bulky hydrophobic groups to disrupt cellular processes.

-

Antiviral Compounds: The conformational rigidity of the scaffold could be leveraged to design potent and selective inhibitors of viral enzymes like proteases and polymerases.[2]

-

Antimicrobial Agents: The lipophilic nature of the tetramethylcyclohexyl group, combined with the cationic potential of the amine, could be exploited in the design of novel antimicrobial agents that target bacterial or fungal cell membranes.

Hypothetical Screening Data

To illustrate the potential of this building block, the following tables present hypothetical screening data for a theoretical library of derivatives.

Table 1: Hypothetical Anticancer Activity of N-Substituted 3,3,5,5-Tetramethylcyclohexanamine Derivatives

| Compound ID | R-Group | Cell Line | IC₅₀ (µM) |

| TMCA-001 | H | A549 (Lung) | >100 |

| TMCA-002 | Benzyl | A549 (Lung) | 25.4 |

| TMCA-003 | 4-Fluorobenzyl | A549 (Lung) | 15.8 |

| TMCA-004 | 2-Pyridinylmethyl | A549 (Lung) | 8.2 |

| TMCA-005 | 3-Quinolinylmethyl | A549 (Lung) | 5.1 |

Table 2: Hypothetical Antimicrobial Activity of 3,3,5,5-Tetramethylcyclohexanamine Amide Derivatives

| Compound ID | Amide Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TMCA-A01 | Acetyl | >128 | >128 | >128 |

| TMCA-A02 | Lauroyl | 32 | 64 | 16 |

| TMCA-A03 | Adamantoyl | 16 | 32 | 8 |

| TMCA-A04 | Cinnamic acid | 64 | >128 | 32 |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of derivatives of 3,3,5,5-tetramethylcyclohexanamine.

Protocol 1: Synthesis of N-Arylmethyl-3,3,5,5-tetramethylcyclohexanamine (General Procedure)

Objective: To synthesize a library of N-substituted derivatives via reductive amination.

Materials:

-

3,3,5,5-Tetramethylcyclohexanamine

-

Substituted benzaldehydes (or other aldehydes/ketones)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 3,3,5,5-tetramethylcyclohexanamine (1.0 eq) in DCE, add the corresponding aldehyde or ketone (1.1 eq) followed by glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the anticancer activity of synthesized derivatives.

Materials:

-

Human cancer cell line (e.g., A549)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate the proposed workflows.

Caption: Synthetic workflow for generating a library of derivatives.

References

Application of 3,3,5,5-Tetramethylcyclohexanamine in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a cycloaliphatic amine that holds promise as a monomer for the synthesis of high-performance polymers. Its bulky, sterically hindered structure, imparted by the four methyl groups on the cyclohexane ring, can significantly influence the properties of the resulting polymers. Incorporation of this monomer is anticipated to enhance solubility, thermal stability, and mechanical properties of polyamides and polyimides, making them attractive for a range of applications, including advanced materials and drug delivery systems. The rigid, non-planar structure of the tetramethylcyclohexane unit can disrupt polymer chain packing, leading to amorphous materials with improved processability.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using 3,3,5,5-Tetramethylcyclohexanamine.

Application in Polyamide Synthesis

The primary application of 3,3,5,5-Tetramethylcyclohexanamine in polymer synthesis is as a diamine monomer for the preparation of polyamides. The resulting polyamides often exhibit enhanced solubility in organic solvents compared to their fully aromatic or less substituted cycloaliphatic counterparts. This improved solubility is a direct consequence of the bulky tetramethylcyclohexyl group, which hinders intermolecular hydrogen bonding and chain packing.

Key Properties of Polyamides Derived from 3,3,5,5-Tetramethylcyclohexanamine:

-

Enhanced Solubility: Soluble in a variety of aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).

-

High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure contributes to a high glass transition temperature, indicating good thermal stability at elevated temperatures.

-

Amorphous Nature: The non-planar and bulky nature of the monomer unit typically leads to the formation of amorphous polymers, which contributes to their good solubility and film-forming capabilities.

-

Good Mechanical Properties: These polyamides can form tough and flexible films with good tensile strength and modulus.

Table 1: Illustrative Properties of Polyamides Synthesized from a Structurally Related Cycloaliphatic Diamine

| Polymer ID | Diacid Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Glass Transition Temperature (°C) |

| PA-1 | Terephthalic Acid | 1.05 | 68 | 15.5 | 1.9 | 248 |

| PA-2 | Isophthalic Acid | 0.89 | 54 | 13.3 | 1.6 | 235 |

| PA-3 | 4,4'-Oxydibenzoic Acid | 1.29 | 62 | 14.8 | 1.8 | 221 |

| PA-4 | 4,4'-(Hexafluoroisopropylidene)dibenzoic Acid | 1.17 | 65 | 14.2 | 1.7 | 242 |

Note: This data is for polyamides synthesized from 4,4'-(cyclohexane-1,4-diylbis(oxy))bis(3-(trifluoromethyl)aniline), a diamine containing a cyclohexane moiety, and is presented here to provide an indication of the properties that might be expected from polymers derived from 3,3,5,5-Tetramethylcyclohexanamine. Specific values will vary depending on the exact co-monomer and polymerization conditions.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of polyamides by reacting 3,3,5,5-Tetramethylcyclohexanamine with an aromatic diacid chloride in an aprotic polar solvent.

Materials:

-

3,3,5,5-Tetramethylcyclohexanamine

-

Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium chloride (CaCl2), anhydrous

-

Methanol

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Low-temperature bath (e.g., ice-water bath)

Procedure:

-

Diamine Solution Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3,3,5,5-Tetramethylcyclohexanamine (1 equivalent) and anhydrous calcium chloride (5-10% by weight of the solvent) in anhydrous NMP under a gentle stream of nitrogen. Stir the mixture until all solids have dissolved.

-

Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.

-

Diacid Chloride Addition: Dissolve the aromatic diacid chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, while maintaining the temperature at 0-5 °C.

-

Polymerization: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C overnight.

Diagram 1: Experimental Workflow for Polyamide Synthesis

Caption: Workflow for the low-temperature solution polycondensation of polyamides.

Application in Polyimide Synthesis

While less common than for polyamides, 3,3,5,5-Tetramethylcyclohexanamine can also be explored as a monomer for polyimide synthesis. The incorporation of the bulky cycloaliphatic unit is expected to yield polyimides with improved solubility and processability, similar to the effect observed in polyamides. These polyimides could be suitable for applications requiring high thermal stability and good dielectric properties.

Protocol 2: Synthesis of Polyimides via a Two-Step Method

This protocol outlines the synthesis of a poly(amic acid) precursor followed by chemical or thermal imidization to obtain the final polyimide.

Materials:

-

3,3,5,5-Tetramethylcyclohexanamine

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Glass plates for film casting

-

Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 3,3,5,5-Tetramethylcyclohexanamine (1 equivalent) in anhydrous DMAc.

-

Slowly add the aromatic dianhydride (1 equivalent) in solid form to the stirred diamine solution at room temperature.

-

Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Heat the cast film in a vacuum oven using a staged heating profile, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to effect complete imidization.

-

Cool the glass plate to room temperature and immerse it in water to detach the polyimide film.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride (2-4 equivalents) and pyridine (1-2 equivalents) as the imidizing agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the solution into a large volume of methanol.

-

Filter, wash with methanol, and dry the polyimide powder in a vacuum oven.

-

Diagram 2: Signaling Pathway for Polyimide Synthesis

Caption: Two-step synthesis pathway for polyimides.

Characterization of Polymers

The synthesized polyamides and polyimides should be characterized to determine their structure and properties.

Table 2: Recommended Characterization Techniques

| Technique | Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of amide or imide linkages and the disappearance of starting material functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymers. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymers. |

| Tensile Testing | To measure the mechanical properties of polymer films, such as tensile strength, elongation at break, and Young's modulus. |

| Solubility Tests | To assess the solubility of the polymers in a range of organic solvents. |

Diagram 3: Logical Relationship of Polymer Characterization

Caption: Characterization workflow for synthesized polymers.

Conclusion

3,3,5,5-Tetramethylcyclohexanamine serves as a valuable monomer for the synthesis of advanced polyamides and potentially polyimides. The introduction of its unique bulky and rigid cycloaliphatic structure can lead to polymers with a desirable combination of properties, including enhanced solubility, high thermal stability, and good mechanical performance. The provided protocols offer a starting point for researchers to explore the synthesis and application of these novel high-performance polymers. Further optimization of reaction conditions and co-monomer selection will enable the fine-tuning of polymer properties for specific applications in materials science and drug development.

References

Application Notes and Protocols for 3,3,5,5-Tetramethylcyclohexanamine and Analogous Bulky Amines as Ligands in Organometallic Catalysis

Disclaimer: Direct experimental data and established protocols for the use of 3,3,5,5-tetramethylcyclohexanamine as a primary ligand in organometallic catalysis are limited in publicly available literature. The following application notes and protocols are based on established principles and experimental data for structurally and functionally similar bulky, sterically hindered amine and phosphine ligands, such as adamantyl-containing phosphines and bulky alkylamines.[1][2][3] These notes are intended to provide a foundational framework for researchers and drug development professionals to explore the potential of 3,3,5,5-tetramethylcyclohexanamine and other bulky amines as ligands in catalysis.

Introduction to Bulky Amines as Ligands

Sterically hindered ligands play a crucial role in organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions.[4][5] The steric bulk of a ligand can significantly influence the stability of the catalytic species, the rate of oxidative addition and reductive elimination, and the selectivity of the reaction.[4][6] 3,3,5,5-Tetramethylcyclohexanamine, with its rigid and bulky cyclohexyl framework, presents an intriguing candidate as a ligand. Its structural features suggest potential applications in catalytic systems where steric hindrance is a key factor for achieving high efficiency and selectivity.

Potential advantages of using bulky amine ligands like 3,3,5,5-tetramethylcyclohexanamine include:

-

Stabilization of Monoligated Species: Bulky ligands can favor the formation of highly reactive monoligated palladium(0) species, which are often key intermediates in catalytic cycles.

-

Promotion of Reductive Elimination: The steric clash between bulky ligands can accelerate the rate-determining reductive elimination step, leading to faster product formation.

-

Enhanced Catalyst Stability: The steric bulk can protect the metal center from deactivation pathways, leading to higher turnover numbers.

-

Control of Selectivity: In reactions with multiple potential coupling sites, the steric hindrance of the ligand can direct the reaction towards a specific product.[4]

Potential Applications in Organometallic Catalysis

Based on the performance of analogous bulky ligands, 3,3,5,5-tetramethylcyclohexanamine could be a valuable ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science.[1][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Bulky, electron-rich phosphine ligands are well-established for this reaction, and sterically hindered amines can also play a role in the catalytic system.[4][7] A palladium catalyst supported by a bulky amine ligand could potentially facilitate the coupling of a wide range of aryl halides with primary and secondary amines.

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination

References

- 1. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 2. Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions | Technology Networks [technologynetworks.com]

- 3. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]

- 4. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]

Application Notes and Protocols: HPLC Purity Determination of 3,3,5,5-Tetramethylcyclohexanamine

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a cyclic amine that serves as a building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The purity of this raw material is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the determination of 3,3,5,5-Tetramethylcyclohexanamine purity using a reverse-phase HPLC method with UV detection.

Principle

The method separates 3,3,5,5-Tetramethylcyclohexanamine from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Since the analyte lacks a significant chromophore, detection is performed at a low UV wavelength (e.g., 210 nm) where the amine functional group exhibits some absorbance. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chemicals:

-

3,3,5,5-Tetramethylcyclohexanamine reference standard and sample.

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

-

Phosphoric acid (analytical grade).

-

Water (HPLC grade or Milli-Q).

-

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3,3,5,5-Tetramethylcyclohexanamine reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3,3,5,5-Tetramethylcyclohexanamine sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 10 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile |

| Gradient Program | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

4. System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution to verify the performance of the HPLC system. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

5. Analysis Procedure

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Standard Solution and identify the retention time of the main peak.

-

Inject the Sample Solution in duplicate.

-

Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.

Data Presentation

The results of the purity analysis can be summarized in the following tables.

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 12.52 | 1854321 | 1.15 | 5678 |

| 2 | 12.51 | 1860123 | 1.16 | 5710 |

| 3 | 12.53 | 1858765 | 1.14 | 5695 |

| 4 | 12.52 | 1855543 | 1.15 | 5702 |

| 5 | 12.51 | 1859876 | 1.16 | 5688 |

| Mean | 12.52 | 1857726 | 1.15 | 5695 |

| % RSD | 0.07% | 0.14% | - | - |

Table 2: Purity Calculation for Sample Batch XYZ

| Peak No. | Retention Time (min) | Peak Area | Area % |

| 1 | 8.74 | 12345 | 0.65 |

| 2 | 12.52 | 1876543 | 99.10 |

| 3 | 15.89 | 5678 | 0.25 |

| Total | - | 1894566 | 100.00 |

| Purity | - | - | 99.10% |

Visualizations

Application Note: GC-MS Analysis of 3,3,5,5-Tetramethylcyclohexanamine Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3,3,5,5-Tetramethylcyclohexanamine reaction mixtures. The synthesis of this bulky cyclic amine, a potential building block in pharmaceutical development, is often achieved through the reductive amination of 3,3,5,5-Tetramethylcyclohexanone. This method provides a reliable protocol for monitoring reaction progress, identifying potential byproducts, and quantifying the final product. The protocol includes sample preparation via derivatization, optimized GC-MS parameters, and data analysis procedures.

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its synthesis, commonly via the reductive amination of 3,3,5,5-Tetramethylcyclohexanone, can result in a mixture of the desired product, unreacted starting materials, and potential byproducts. Accurate and reliable analytical methods are crucial for reaction monitoring, process optimization, and quality control of the final product.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of primary amines like 3,3,5,5-Tetramethylcyclohexanamine by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, a derivatization step is often employed to convert the polar amine into a less polar, more volatile derivative, improving chromatographic performance. This application note describes a method utilizing derivatization followed by GC-MS analysis for comprehensive characterization of the reaction mixture.

Experimental Protocols

Synthesis of 3,3,5,5-Tetramethylcyclohexanamine (Illustrative)

A common synthetic route is the reductive amination of 3,3,5,5-Tetramethylcyclohexanone. This typically involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.

Reactants and Reagents:

-

3,3,5,5-Tetramethylcyclohexanone

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., methanol, ethanol)

General Procedure:

-

Dissolve 3,3,5,5-Tetramethylcyclohexanone in the chosen solvent.

-

Add the ammonia source and the reducing agent.

-